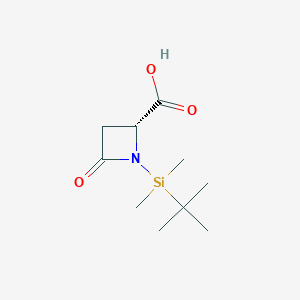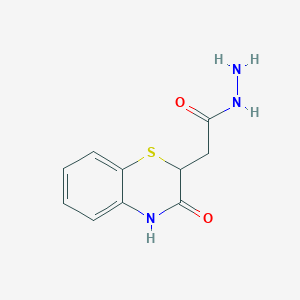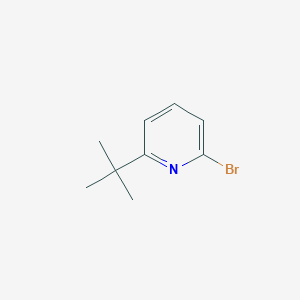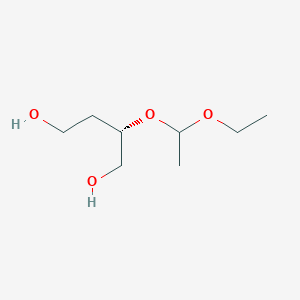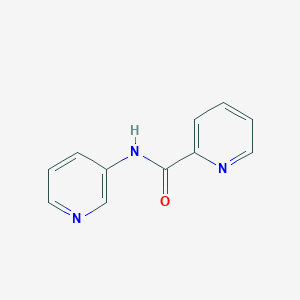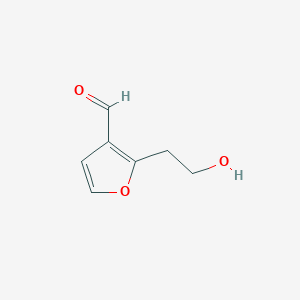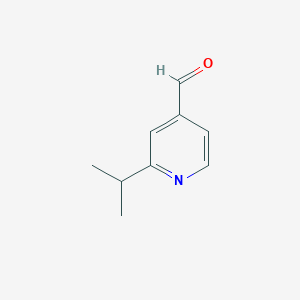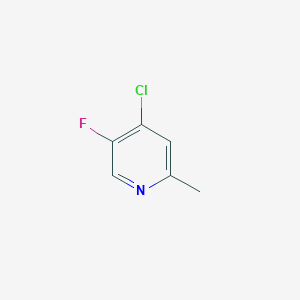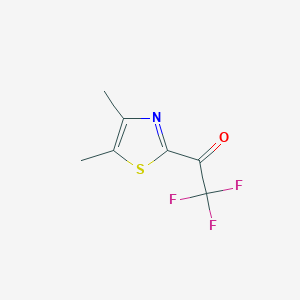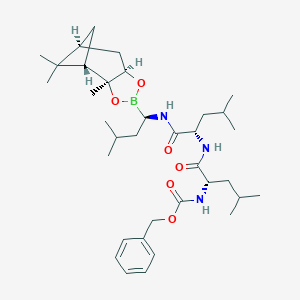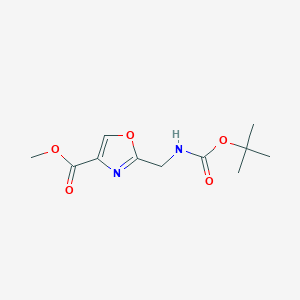
Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate is a chemical compound used in scientific research for its potential therapeutic properties. It is a derivative of oxazole and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer and inflammation. It has also been found to induce apoptosis in cancer cells. However, further research is needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate has advantages and limitations for lab experiments. One advantage is its potential as an anticancer and anti-inflammatory agent. However, its mechanism of action is not fully understood and further research is needed to fully understand its effects. Additionally, its synthesis method can be complex and may require specialized equipment.
Orientations Futures
There are many future directions for the use of Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate. Further research is needed to fully understand its mechanism of action and potential therapeutic properties. It has potential as an anticancer and anti-inflammatory agent, and further research is needed to explore these properties. Additionally, its effects on other diseases and conditions should be explored. The synthesis method can also be optimized for greater efficiency and yield.
Méthodes De Synthèse
Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate can be synthesized using various methods. One method involves the reaction of 2-aminomethyl-4-nitrophenol with tert-butyl carbamate, followed by cyclization with oxalyl chloride. Another method involves the reaction of 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylic acid with methanol and thionyl chloride.
Applications De Recherche Scientifique
Methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate has been studied for its potential therapeutic properties. It has been found to inhibit the growth of cancer cells and has potential as an anticancer agent. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of enzymes involved in various diseases.
Propriétés
Numéro CAS |
182120-89-4 |
|---|---|
Formule moléculaire |
C11H16N2O5 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)18-10(15)12-5-8-13-7(6-17-8)9(14)16-4/h6H,5H2,1-4H3,(H,12,15) |
Clé InChI |
LBMUDSGZSJTLCL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






